N-(5-chloro-2-methoxyphenyl)-4-(6-(dimethylamino)-2-methylpyrimidin-4-yl)piperazine-1-carboxamide
Description
N-(5-chloro-2-methoxyphenyl)-4-(6-(dimethylamino)-2-methylpyrimidin-4-yl)piperazine-1-carboxamide is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and applications in medicinal chemistry. The unique structure of this compound, featuring a piperazine ring linked to a pyrimidine moiety and a substituted phenyl group, suggests potential pharmacological properties.
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-4-[6-(dimethylamino)-2-methylpyrimidin-4-yl]piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25ClN6O2/c1-13-21-17(24(2)3)12-18(22-13)25-7-9-26(10-8-25)19(27)23-15-11-14(20)5-6-16(15)28-4/h5-6,11-12H,7-10H2,1-4H3,(H,23,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEKLACHYLMYLAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N(C)C)N2CCN(CC2)C(=O)NC3=C(C=CC(=C3)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25ClN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001114597 | |
| Record name | 1-Piperazinecarboxamide, N-(5-chloro-2-methoxyphenyl)-4-[6-(dimethylamino)-2-methyl-4-pyrimidinyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001114597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1309198-72-8 | |
| Record name | 1-Piperazinecarboxamide, N-(5-chloro-2-methoxyphenyl)-4-[6-(dimethylamino)-2-methyl-4-pyrimidinyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1309198-72-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Piperazinecarboxamide, N-(5-chloro-2-methoxyphenyl)-4-[6-(dimethylamino)-2-methyl-4-pyrimidinyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001114597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methoxyphenyl)-4-(6-(dimethylamino)-2-methylpyrimidin-4-yl)piperazine-1-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyrimidine Moiety: Starting with a suitable precursor, such as 2-methylpyrimidine, the dimethylamino group is introduced through nucleophilic substitution.
Synthesis of the Piperazine Ring: The piperazine ring is synthesized by reacting ethylenediamine with a suitable dihaloalkane.
Coupling Reactions: The pyrimidine and piperazine intermediates are coupled using a suitable coupling reagent, such as EDCI or DCC, in the presence of a base.
Introduction of the Phenyl Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2-methoxyphenyl)-4-(6-(dimethylamino)-2-methylpyrimidin-4-yl)piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles or electrophiles, depending on the reaction type.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or demethylated products.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-4-(6-(dimethylamino)-2-methylpyrimidin-4-yl)piperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)-4-(6-(dimethylamino)-2-methylpyrimidin-4-yl)piperazine-1-carboxamide
- N-(5-bromo-2-methoxyphenyl)-4-(6-(dimethylamino)-2-methylpyrimidin-4-yl)piperazine-1-carboxamide
- N-(5-chloro-2-methoxyphenyl)-4-(6-(methylamino)-2-methylpyrimidin-4-yl)piperazine-1-carboxamide
Uniqueness
The uniqueness of N-(5-chloro-2-methoxyphenyl)-4-(6-(dimethylamino)-2-methylpyrimidin-4-yl)piperazine-1-carboxamide lies in its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to similar compounds.
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